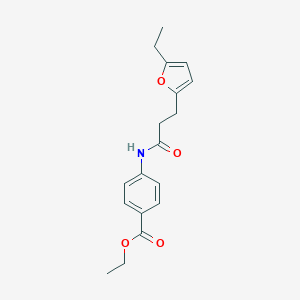
Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate, also known as EFPB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. EFPB belongs to the class of benzoic acid derivatives, and its molecular formula is C20H23NO4.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate Applications
Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate is a compound with potential applications in various scientific fields. Below is a detailed analysis of its unique applications across six distinct areas:
Pharmaceutical Research
Drug Design and Synthesis: This compound may serve as a precursor in the synthesis of novel pharmaceuticals. Its structure, containing both furan and benzoate moieties, could be exploited to design drugs with specific pharmacokinetic properties.
Prodrug Development: The ethyl ester group in the compound suggests its potential use as a prodrug, where it could be metabolized in the body to release an active pharmaceutical ingredient.
Material Science
Polymer Chemistry: The benzoate group can participate in polymerization reactions, making this compound a candidate for creating new polymeric materials with unique properties such as enhanced durability or thermal stability.
Organic Electronics: The furan ring, a heteroaromatic component, could be utilized in the development of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic applications.
Chemical Synthesis
Catalysis: The compound could act as a ligand for metal-catalyzed reactions, potentially improving the efficiency of various chemical transformations.
Green Chemistry: Its potential to be synthesized from renewable resources makes it an attractive option for developing environmentally friendly synthetic pathways.
Food Industry
Flavoring Agent: Compounds with furan rings, similar to Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate, are known for their flavoring properties and could be used to impart unique tastes to food products .
Propiedades
IUPAC Name |
ethyl 4-[3-(5-ethylfuran-2-yl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-3-15-9-10-16(23-15)11-12-17(20)19-14-7-5-13(6-8-14)18(21)22-4-2/h5-10H,3-4,11-12H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZQDGFPCVCBCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(5,6-Dichloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385471.png)

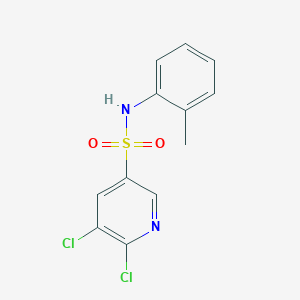

![1-[(5,6-Dichloro-3-pyridinyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B385476.png)
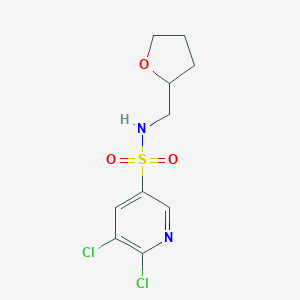


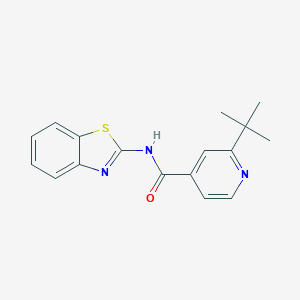
![2-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B385485.png)
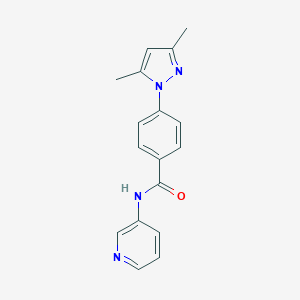
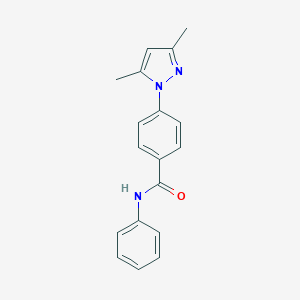
![N-benzyl-2-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]acetamide](/img/structure/B385488.png)
![2-[5-(2-Chlorophenyl)-2-furyl]-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B385494.png)